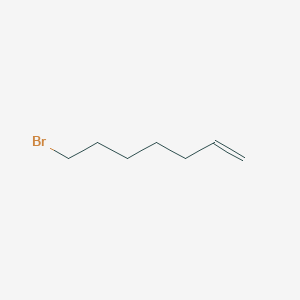
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is a solid substance at 20°C .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Another method involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
The compound is involved in reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a white to almost white powder or crystal . . The compound is soluble in acetone , and its melting point ranges from 102.0 to 106.0 °C .科学的研究の応用
Synthesis of DYRK1A Inhibitors
This compound is used in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which has implications in neurological disorders .
Suzuki-Miyaura Cross-Coupling Reactions
It serves as a reagent in Suzuki-Miyaura cross-coupling reactions, an extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Preparation of Fluorescent Capsules
The compound is employed in the preparation of anthracene-based bis-pyridine ligand (L), which is used to create fluorescent M2L4 type capsules with metals such as Pt, Zn, Pd, Cu, Ni, Co, and Mn .
Catalytic Protodeboronation
It is a building block in organic synthesis for catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
Borylation Reactions
It may be used for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .
Hydroboration Reactions
This compound can be used in hydroboration of alkyl or aryl alkynes and alkenes .
Safety and Hazards
作用機序
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s widely used in organic synthesis for the construction of biaryls and heterobiaryls .
Biochemical Pathways
The products of the suzuki-miyaura cross-coupling reaction, which this compound is often used in, can be involved in various biochemical pathways depending on the nature of the biaryl or heterobiaryl produced .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not available from the search results. The pharmacokinetics of a compound can greatly influence its bioavailability and efficacy. Factors such as solubility, stability, and permeability can affect how well a compound is absorbed and distributed throughout the body .
Result of Action
As a boronic acid ester, this compound could potentially influence cellular processes through its interactions with various biological targets .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the stability and reactivity of boronic acid esters .
特性
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDFESAXKSEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370426 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
329214-79-1 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5,-Tetramethyl-1,2,3-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



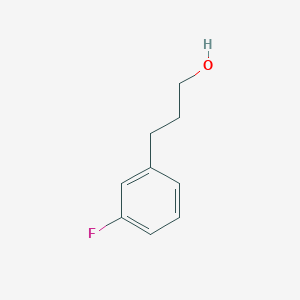
![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)

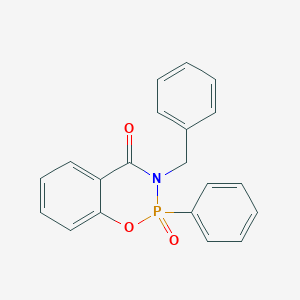
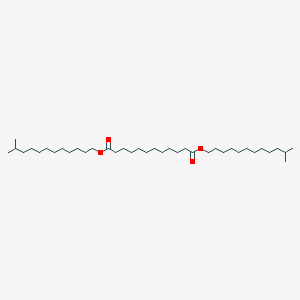
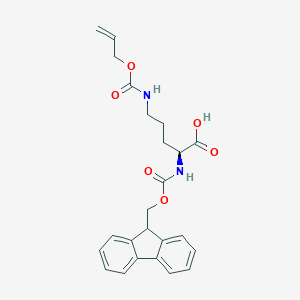
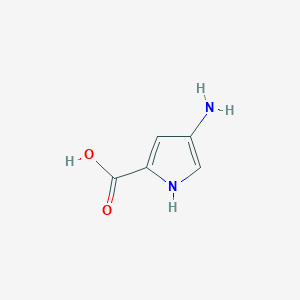
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)

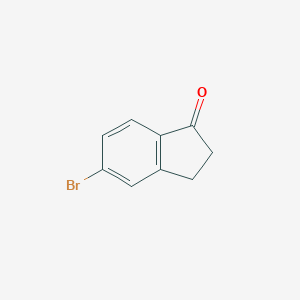

![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)

